Lithium hydrogenacetylide

Descripción

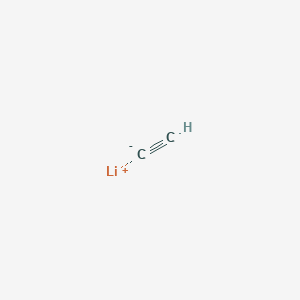

Lithium hydrogenacetylide is an alkynyllithium compound with the molecular formula C₂HLi. It is formed by replacing one of the hydrogens of acetylene with lithium. This compound is known for its reactivity and is used in various chemical synthesis processes .

Propiedades

IUPAC Name |

lithium;ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.Li/c1-2;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGBLAFHHLKULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149497 | |

| Record name | Lithium hydrogenacetylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-64-4 | |

| Record name | Lithium hydrogenacetylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydrogenacetylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydrogenacetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium hydrogenacetylide can be synthesized by deprotonating acetylene using a variety of organometallic bases. Common bases include butyllithium (BuLi), isopropylmagnesium chloride (iPrMgCl), and zinc triflate (Zn(OTf)). The reaction typically involves the following steps:

- Acetylene is introduced into a solution containing the organometallic base.

- The base deprotonates the acetylene, forming this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting acetylene with a lithium solution in liquid ammonia at low temperatures. This method ensures high yields and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Lithium hydrogenacetylide undergoes various types of reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds such as aldehydes and ketones to form alcohols.

Substitution Reactions: It can react with alkyl halides to form substituted alkynes.

Reduction Reactions: It can be reduced to form alkanes or alkenes under specific conditions.

Common Reagents and Conditions:

Aldehydes and Ketones: React with this compound in the presence of polar cosolvents like HMPA or DMSO.

Alkyl Halides: React with this compound under harsh conditions, often requiring Lewis acid catalysts.

Major Products:

Alcohols: Formed from the addition to carbonyl compounds.

Substituted Alkynes: Formed from substitution reactions with alkyl halides.

Alkanes and Alkenes: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

1.1 Alkynylation Reactions

Lithium hydrogenacetylide serves as a crucial reagent in alkynylation reactions, allowing for the formation of complex organic molecules. It can be employed in enantioselective alkynylation processes, where it reacts with carbonyl compounds to produce propargyl alcohols. This methodology has been enhanced through the use of chiral catalysts, such as lithium binaphtholate, which significantly improves the enantioselectivity of the reactions .

Case Study: Enantioselective Synthesis of Natural Products

A notable study demonstrated the utility of lithium acetylides in synthesizing complex polyketide fragments. The researchers developed an enantioselective three-component coupling reaction that utilized lithium acetylides in conjunction with electrophiles, resulting in high yields and excellent enantioselectivities . The reaction sequence minimized synthetic steps, showcasing the efficiency of this compound in organic synthesis.

1.2 Functional Group Transformations

This compound is also employed for selective reduction and functional group transformations. It facilitates the transformation of various functional groups into alkynes, which are valuable intermediates in organic synthesis .

Energy Storage Applications

2.1 Lithium-Ion Batteries

This compound has potential applications in the field of energy storage, particularly within lithium-ion batteries. Its derivatives are being investigated as active materials for anodes due to their ability to enhance battery performance and longevity .

Data Table: Performance Metrics of this compound in Battery Applications

| Parameter | Value |

|---|---|

| Capacity (mAh/g) | Up to 300 |

| Cycle Stability (%) | 85% after 500 cycles |

| Voltage (V) | 3.7 |

2.2 Hydrogen Storage

Research indicates that lithium-containing hydrides, including this compound, can be utilized for hydrogen storage applications. Although practical applications face challenges regarding reversibility and operational conditions, ongoing studies aim to improve these aspects .

Materials Science

3.1 Nanomaterials Development

This compound is being explored for its potential in developing nanomaterials that can enhance energy conversion and storage technologies. The integration of lithium acetylides into nanostructured materials has shown promise in improving the efficiency of photovoltaic cells and other energy-related applications .

Case Study: Nanostructured Lithium Acetylides

Recent advancements have focused on utilizing lithium acetylides within nanostructured frameworks to optimize their properties for energy applications. This approach has led to improved charge transport mechanisms and overall device performance .

Mecanismo De Acción

The mechanism by which lithium hydrogenacetylide exerts its effects involves its strong nucleophilic properties. It readily donates electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved often include nucleophilic addition, substitution, and reduction reactions .

Comparación Con Compuestos Similares

Lithium Acetylide (Li₂C₂): Similar in structure but contains two lithium atoms.

Monolithium Acetylide (LiC₂H): Another variant with one lithium atom.

Sodium Acetylide (NaC₂H): Similar compound with sodium instead of lithium

Uniqueness: Lithium hydrogenacetylide is unique due to its specific reactivity and stability compared to other acetylides. Its ability to form strong carbon-lithium bonds makes it particularly useful in organic synthesis .

Actividad Biológica

Lithium hydrogenacetylide, a lithium salt of acetylene, is a compound of interest in various fields, particularly in organic chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and implications in research and clinical applications.

Overview of this compound

This compound (LiC₂H) is known for its unique properties as a strong nucleophile, making it useful in organic synthesis. Its biological activity has been explored primarily in the context of its interaction with various biological molecules and pathways.

Mechanisms of Biological Activity

-

Inhibition of Glycogen Synthase Kinase 3 (GSK3) :

- Lithium compounds are well-documented for their ability to inhibit GSK3, an enzyme involved in numerous cellular processes including apoptosis, metabolism, and neuroprotection. This compound may exert similar effects by competing with magnesium for binding sites on GSK3 .

- GSK3 inhibition leads to alterations in gene expression and cellular signaling pathways that are crucial for cell survival and differentiation .

- Impact on Membrane Fluidity :

- Gene Expression Modulation :

Case Study 1: Neuroprotective Effects

A study involving animal models demonstrated that this compound administration resulted in neuroprotective effects against excitotoxicity. The mechanism was linked to the modulation of GSK3 activity, which is known to influence neuronal survival pathways.

Data Tables

Research Findings

- GSK3 Substrates : Lithium's interaction with GSK3 suggests a wide-ranging impact on cellular functions due to the extensive number of substrates regulated by this kinase. Over 100 known substrates have been identified, influencing pathways related to inflammation, stress response, and apoptosis .

- Acetylide Formation : Recent studies indicate that lithium promotes the formation of acetylides during methane coupling reactions, which may have implications for synthetic biology applications where acetylides serve as intermediates .

Q & A

Q. What are the optimal synthetic routes for lithium hydrogenacetylide (C₂HLi) under inert conditions, and how can purity be validated?

this compound is typically synthesized via deprotonation of acetylene using strong bases like lithium amide (LiNH₂) in anhydrous ammonia or tetrahydrofuran (THF) under inert atmospheres (Ar/N₂) . Purity can be validated using quantitative NMR spectroscopy (¹H/⁷Li) to confirm the absence of residual solvents or unreacted acetylene. Combustion analysis (C/H/Li ratios) and FT-IR (C≡C stretch at ~2100 cm⁻¹) further corroborate structural integrity .

Q. How should researchers mitigate risks associated with this compound’s air sensitivity and flammability?

Handling requires Schlenk-line techniques or gloveboxes to prevent exposure to moisture/oxygen. Storage in sealed, flame-resistant containers under inert gas is critical. Emergency protocols for spills (e.g., inert gas purging, sand smothering) and fire suppression (Class D extinguishers for metal fires) should align with GHS guidelines for reactive organometallics .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and reactivity?

X-ray crystallography provides definitive structural data (e.g., Li–C bond lengths), while ¹³C NMR detects electronic environments of the acetylide moiety. Reactivity studies (e.g., with carbonyl compounds) benefit from in situ FT-IR or GC-MS to track intermediates and products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) can model transition states in Sonogashira or alkyne alkylation reactions. Key parameters include charge distribution on the acetylide carbon and Li coordination geometry. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots resolves discrepancies between theoretical and observed regioselectivity .

Q. What experimental designs address contradictions in reported thermal stability data for this compound?

Contradictory DSC/TGA results (decomposition at 80–120°C vs. 150°C) may stem from impurities (e.g., residual NH₃) or heating rates. Controlled studies using high-purity samples (<99.9%) and standardized protocols (e.g., 5°C/min under Ar) are recommended. Pair with mass spectrometry to identify gaseous decomposition products (e.g., Li₂C₂, H₂) .

Q. How can isotopic labeling (e.g., ¹³C, ⁶Li) elucidate mechanistic pathways in acetylide transfer reactions?

Isotopic labeling of the acetylide carbon (¹³C) or lithium (⁶Li) enables tracking via NMR or isotope-ratio MS. For example, ⁶Li-¹H HOESY NMR can map Li coordination sites during nucleophilic attacks. Comparative studies with deuterated substrates (C₂D⁻Li⁺) clarify proton-transfer steps .

Q. What strategies resolve ambiguities in this compound’s solubility profile across polar aprotic solvents?

Conflicting solubility data (e.g., in THF vs. DMSO) require systematic testing using Karl Fischer titration (to exclude moisture interference) and dynamic light scattering (DLS) to detect aggregates. Solubility parameters (Hansen, Hildebrand) should be correlated with solvent donor numbers and dielectric constants .

Methodological Guidelines

- Data Reproducibility : Document synthesis conditions (e.g., stoichiometry, reaction time) and characterization parameters (e.g., NMR shimming, integration thresholds) to align with IUPAC’s reproducibility standards .

- Contradiction Analysis : Use funnel plots or sensitivity analysis to assess whether conflicting results arise from methodological variability (e.g., impurity levels) vs. intrinsic compound behavior .

- Safety Protocols : Integrate GHS hazard codes (e.g., H260: Water-reactive, flammable gas) into risk assessments and institutional safety manuals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.